molecular formula C17H16N2O5 B5764721 ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate

ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate

Cat. No.: B5764721
M. Wt: 328.32 g/mol
InChI Key: WIMDBSVCQUMCEG-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of an ethyl ester group, a nitrobenzoyl group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate typically involves the reaction of 3-methyl-2-nitrobenzoic acid with ethyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like acetonitrile.

    Hydrolysis: Acidic or basic conditions, water as a solvent.

Major Products Formed

    Reduction: 3-[(3-methyl-2-aminobenzoyl)amino]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-[(3-methyl-2-nitrobenzoyl)amino]benzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors.

Comparison with Similar Compounds

Ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate can be compared with similar compounds such as:

    Methyl 3-[(2-nitrobenzoyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate: Similar structure but with different substitution patterns on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and amino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-7-5-8-13(10-12)18-16(20)14-9-4-6-11(2)15(14)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMDBSVCQUMCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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